2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Description
This compound features a central benzene ring substituted with a phenoxy group bearing bromo (Br) and nitro (NO₂) substituents at the 5- and 2-positions, respectively. Additionally, the benzene core is functionalized with two fluorine atoms (1,3-difluoro) and a trifluoromethyl (CF₃) group at the 5-position. The combination of electron-withdrawing groups (NO₂, F, CF₃) and halogen (Br) imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.
Properties
Molecular Formula |
C13H5BrF5NO3 |
|---|---|
Molecular Weight |
398.08 g/mol |
IUPAC Name |
2-(5-bromo-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5NO3/c14-7-1-2-10(20(21)22)11(5-7)23-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H |
InChI Key |
DBIXLDVGMYWDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 5-bromo-2-nitrophenol with 1,3-difluoro-5-(trifluoromethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Chemical Reactions Analysis
2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives under strong oxidizing conditions.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:
- Biological Research
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Activity
The compound 2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its efficacy against various pathogens and its safety profile.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHBrFNO
- Molecular Weight : Approximately 343.08 g/mol
This compound features a complex arrangement of bromine, fluorine, and nitro groups, which are known to influence its biological activity.
Antimicrobial Properties
Research has indicated that compounds containing trifluoromethyl and nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenoxy compounds can effectively inhibit the growth of various bacterial strains. Although specific data on this compound is limited, similar compounds have demonstrated activity against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The biological evaluation of related compounds suggests potential anticancer properties. In vitro assays have been conducted on structurally similar compounds to assess their cytotoxic effects on cancer cell lines. For example, a study involving nitro-substituted phenoxy compounds revealed varying degrees of cytotoxicity against breast and lung cancer cell lines, indicating that modifications in the chemical structure could enhance or diminish activity.
| Compound | Cell Line Tested | IC (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | A549 (Lung) | 20 |
| This compound | TBD |
The mechanism by which these compounds exert their biological effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This can result in apoptosis or necrosis in cancer cells while potentially sparing healthy cells.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assays :
Safety Profile
While exploring the biological activities, it is crucial to assess the safety profile of such compounds. Preliminary toxicity studies indicate that many fluorinated compounds exhibit low toxicity in non-cancerous cell lines but may possess mutagenic potential due to their nitro groups .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations: Bromo, Nitro, and Trifluoromethyl Groups
- Compound A: 2-(2-Bromo-5-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene Key Difference: Replaces the nitro group (NO₂) with iodine (I) at the phenoxy ring’s 5-position. Impact:
- Reactivity : The nitro group’s strong electron-withdrawing nature enhances electrophilic substitution resistance compared to iodine’s moderate electron-donating effects.
- Molecular Weight: Compound A has a higher molecular weight (478.98 g/mol) due to iodine’s atomic mass vs. the nitro group’s lighter NO₂ .
Applications : Iodine’s polarizability may favor cross-coupling reactions, whereas nitro groups are precursors for amine synthesis via reduction .
- Compound B: 1-Bromo-2-fluoro-4-nitrobenzene Key Difference: Simpler structure lacking the phenoxy and trifluoromethyl groups. Impact:
- Stability : Nitro groups in ortho/para positions (as in Compound B) are more prone to reduction than meta-substituted nitro groups in the target compound .
2.2. Electronic and Steric Effects
- Compound C: 2-Bromo-1,3-difluoro-5-(trifluoromethyl)benzene Key Difference: Lacks the phenoxy-nitro substituent. Impact:
- Electronic Effects: CF₃ and F groups in both compounds enhance electron deficiency, but the phenoxy-NO₂ group in the target compound amplifies this effect, directing electrophilic substitution to specific positions.
Research Findings and Implications
- Reactivity Trends : The target compound’s nitro group facilitates reduction to amines, but competing reactions (e.g., debromination) may occur under acidic conditions .
- Thermal Stability: Trifluoromethyl and fluorine groups enhance thermal stability compared to non-fluorinated analogs, as seen in ’s fluorinated spiro compounds .
- Synthetic Challenges: Steric hindrance from the phenoxy group may necessitate optimized catalysts (e.g., silver nitrate in acetonitrile/water, as in ) for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
